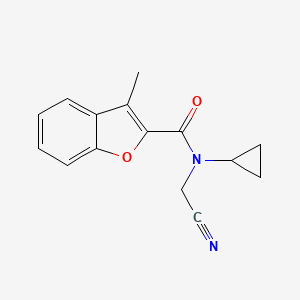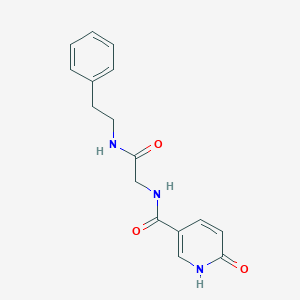![molecular formula C9H7F2N3 B2452953 1-[(2,4-Difluorophenyl)methyl]triazole CAS No. 2004360-43-2](/img/structure/B2452953.png)
1-[(2,4-Difluorophenyl)methyl]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Difluorophenyl)methyl]triazole is a chemical compound with a complex structure . It has a molecular weight of 333.32 . This compound is a key intermediate in the synthesis of fluconazole , a synthetic triazole antifungal agent .
Synthesis Analysis
The synthesis of this compound involves alkylation at the N1-position by 2,4-difluoro-α-chloroacetophenone in the presence of potassium carbonate in refluxing toluene .Molecular Structure Analysis
The molecular structure of this compound is complex, with four chiral centers and a long side chain . The structure includes a 1,2,4-triazole core, which is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
This compound is a crucial intermediate in the synthesis of fluconazole . The compound undergoes various chemical reactions during this synthesis process .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Spectroscopic Studies and Functional Analysis : A novel triazole derivative was synthesized and subjected to density functional theory (DFT) studies. Characterization was done using various spectroscopic analyses, and the molecule's stability was evaluated, highlighting its potential in material science applications (Zacharias et al., 2018).
Corrosion Inhibition in Metal Surfaces : A triazole derivative was studied for its efficiency in corrosion inhibition of mild steel in acidic media, showing significant inhibitory effects. This research indicates its application in industrial metal protection (Lagrenée et al., 2002).
Supramolecular Interactions and Coordination Chemistry : Research on 1,2,3-triazoles has shown their potential in supramolecular and coordination chemistry due to their diverse supramolecular interactions. This has applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Solubility and Micelle Formation : A study on a triazole antifungal showed exceptional solubility and self-association properties, important for pharmaceutical formulations (Maurin et al., 1993).
Synthesis of Anti-inflammatory Agents : Triazole derivatives were synthesized for potential anti-inflammatory applications, indicating the compound's relevance in medical chemistry (El Shehry et al., 2010).
Bioisostere in Medicinal Chemistry : The 1,2,3-triazole ring is recognized as a bioisostere in the design of drug analogs, due to its structural features and biological activities (Bonandi et al., 2017).
Synthesis of Antifungal and Plant-Growth-Regulatory Agents : New thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit and 1H-1,2,4-triazole moiety were synthesized, highlighting applications in agriculture and antifungal treatments (Liu et al., 2011).
Formation of Ionic Liquids : Research on the alkylation of 1,2,4-triazole leading to ionic liquids demonstrates the potential use of these compounds in green chemistry and materials science (Mirzaei et al., 2002).
Green and Recyclable Catalytic System : The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using a DBU–H2O catalytic system points to environmentally friendly protocols in chemical synthesis (Singh et al., 2013).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that triazole derivatives have significant antibacterial activity . They are believed to interact with bacterial cells, leading to changes that inhibit their growth and proliferation .
Biochemical Pathways
It’s known that triazole derivatives can affect various biochemical processes in bacteria, leading to their antibacterial effects .
Result of Action
It’s known that triazole derivatives can exhibit significant antibacterial activity, suggesting that they may lead to the inhibition of bacterial growth and proliferation .
Safety and Hazards
The safety information for 1-[(2,4-Difluorophenyl)methyl]triazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .
properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c10-8-2-1-7(9(11)5-8)6-14-4-3-12-13-14/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCFUFMOPAVYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-](/img/structure/B2452870.png)
![methyl 4-(2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2452871.png)
![1-(2-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2452872.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)


![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2452881.png)
![1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2452883.png)
![3-benzyl-N-(4-bromophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2452887.png)

![ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate](/img/structure/B2452890.png)

